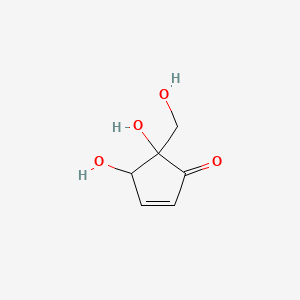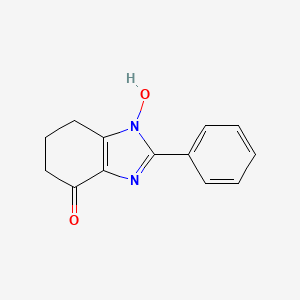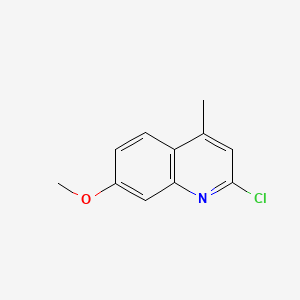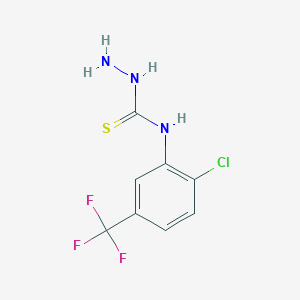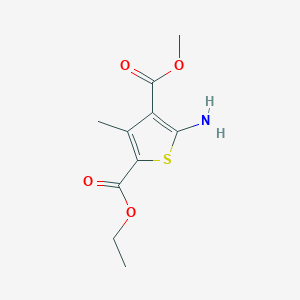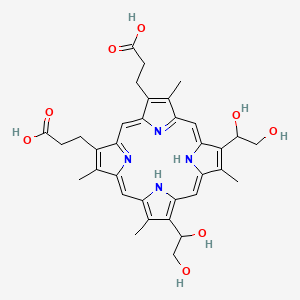
Deuteroporphyrin IX 2,4 bis ethylene glycol
Übersicht
Beschreibung
Deuteroporphyrin IX 2,4 bis ethylene glycol (DPE-EG) is a type of synthetic porphyrin molecule that is used in various scientific research applications. It is a hydrophobic and lipophilic molecule that has a unique structure with two ethylene glycol groups attached to the meso-positions of the porphyrin core. DPE-EG is a versatile molecule that can be used in a variety of applications, including as a photosensitizer, as a catalyst, and as a drug delivery vehicle.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Deuteroporphyrin IX 2,4 bis ethylene glycol has been involved in the synthesis of various compounds. For instance, a sterically hindered ester containing four carborane cages was prepared using this compound, highlighting its potential in creating novel chemical entities with unique properties (Kahl & Koo, 1990).
Medical Research and Applications
- Zinc deuteroporphyrin IX 2,4-bis-glycol (ZnBG) is a potent inhibitor of heme oxygenase and has been studied for its potential in preventing neonatal jaundice. This research suggests its clinical usefulness in neonatal care (Vallier et al., 1991).
Photodynamic Therapy
- Porphyrin dimers involving derivatives of deuteroporphyrin IX have been synthesized for use in photodynamic therapy, indicating its role in the treatment of certain diseases, such as cancer (Pandey et al., 1990).
Environmental and Industrial Applications
- Deuteroporphyrin IX 2,4 bis-ethylene glycol functionalized sorbents have been developed for the removal of hazardous substances like phosgene from the environment. This application demonstrates its potential in environmental protection and safety (Johnson et al., 2012).
- Furthermore, these porphyrin-functionalized sorbents have been explored for dual use in both removal of phosgene and reporting on phosgene exposure, indicating its potential in creating self-reporting materials for safety monitoring (Johnson et al., 2013).
Research on Chemical Interactions and Modifications
- The esterification of carboxyl groups of deuteroporphyrin IX and transesterification with di-, tetra-, hexaethylene glycols have been studied, showing the compound's versatility in chemical modifications (Rocheva & Belykh, 2022).
Gas Adsorption Studies
- The application of deuteroporphyrin IX bis-ethylene glycol in the adsorption of gases like ammonia has been investigated, suggesting its use in industrial and environmental applications (Johnson et al., 2012).
Biochemical and Biophysical Research
- Research has also been conducted on the interaction of deuteropophyrin IX derivatives with other compounds, such as tryptophan. This provides insights into intramolecular interactions and potential biochemical applications (Larkina et al., 2005).
Spectroscopic Analysis
- Studies on the electronic spectra of substituted metal deuteroporphyrins IX, including their absorption and emission characteristics, contribute to our understanding of their potential use in spectroscopic analysis and molecular characterization (Caughey et al., 1965).
Electrophilic Substitution Reactions
- Deuteroporphyrin IX has been utilized in studying electrophilic substitution reactions, offering insights into the compound's chemical reactivity and potential use in synthetic chemistry (Smith & Langry, 1983).
Fetal Growth Research
- In medical research, the modulation of heme oxygenase-1, involving zinc deuteroporphyrin IX 2,4 bis glycol, has been studied in the context of fetal growth, suggesting its significance in developmental biology and neonatal health (Kreiser et al., 2002).
Neuropharmacology
- Metalloporphyrins, including derivatives of deuteroporphyrin IX, have been explored in neuropharmacology, particularly in studying their effects on processes like long-term potentiation in the hippocampus, underscoring their potential in neuroscience research (Meffert et al., 1994).
Wirkmechanismus
Target of Action
The primary target of Deuteroporphyrin IX 2,4 bis ethylene glycol is heme oxygenase , an enzyme that plays a crucial role in the heme degradation pathway .
Mode of Action
This compound acts as an inhibitor of heme oxygenase. At concentrations as low as 0.5 μM, it demonstrates its capability to inhibit heme oxygenase . This interaction with heme oxygenase results in the prevention of the conversion of heme to biliverdin, a key step in the heme degradation pathway .
Biochemical Pathways
The compound affects the heme degradation pathway by inhibiting the action of heme oxygenase . This enzyme normally facilitates the conversion of heme to biliverdin. By inhibiting heme oxygenase, the compound disrupts this conversion process, affecting the downstream effects of the pathway .
Result of Action
By effectively inhibiting heme oxygenase, this compound contributes to various significant effects . Heme oxygenase has been implicated in tumor cell resistance to chemotherapy, reduction of free radical formation and inflammation, and associated with vascular repair .
Biochemische Analyse
Biochemical Properties
Deuteroporphyrin IX 2,4 bis ethylene glycol plays a significant role in biochemical reactions, particularly as an inhibitor of heme oxygenase. Heme oxygenase catalyzes the conversion of heme to biliverdin, a crucial step in the heme degradation pathway. By inhibiting this enzyme, this compound can affect various biological processes. It interacts with heme oxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of heme to biliverdin .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of heme oxygenase by this compound can lead to a reduction in the production of biliverdin and carbon monoxide, both of which play roles in cellular signaling and protection against oxidative stress. This compound has also been implicated in reducing inflammation and promoting vascular repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with heme oxygenase. By binding to the active site of the enzyme, it inhibits its activity, preventing the conversion of heme to biliverdin. This inhibition can lead to various downstream effects, including changes in gene expression and cellular signaling pathways. Additionally, this compound may interact with other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its inhibitory effects on heme oxygenase can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained inhibition of heme oxygenase activity, leading to prolonged effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively inhibits heme oxygenase without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in the heme degradation pathway, where it inhibits the enzyme heme oxygenase. This inhibition affects the metabolic flux of heme degradation, leading to changes in the levels of metabolites such as biliverdin and carbon monoxide. The compound’s interaction with heme oxygenase also influences other metabolic pathways related to oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on heme oxygenase. The compound may be directed to these compartments through targeting signals or post-translational modifications. Its subcellular localization is crucial for its activity, as it ensures that the compound interacts with its target enzyme in the appropriate cellular context .
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O8/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25/h9-12,29-30,37-42H,5-8,13-14H2,1-4H3,(H,43,44)(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEATSOEGBGLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(CO)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276739 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
623946-72-5 | |
| Record name | Deuteroporphyrin IX 2,4 bis ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



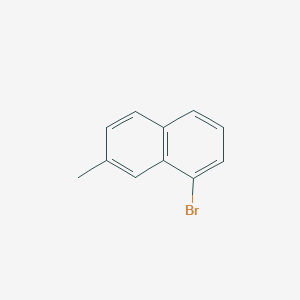

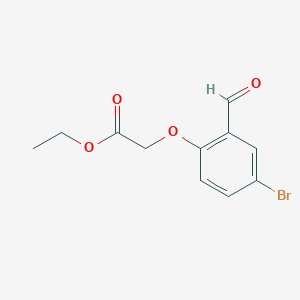



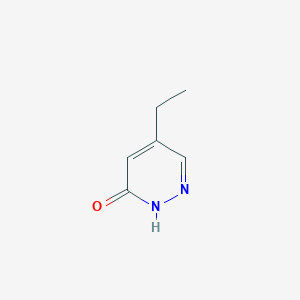
![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)
